molecular formula C23H16BrNO3 B2779258 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime CAS No. 338961-94-7

2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime

Cat. No.: B2779258
CAS No.: 338961-94-7
M. Wt: 434.289
InChI Key: VZMJONIKGZOERV-BRJLIKDPSA-N
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Description

2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime is a complex organic compound that features a combination of anthracene, aldehyde, and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime typically involves multiple steps:

    Formation of the Anthracene Derivative: The starting material, anthracene, undergoes oxidation to form 9,10-anthraquinone.

    Aldehyde Introduction: The 9,10-anthraquinone is then subjected to a formylation reaction to introduce the aldehyde group at the 2-position, yielding 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde.

    Oxime Formation: The aldehyde is reacted with hydroxylamine to form the oxime derivative.

    Bromobenzylation: Finally, the oxime is treated with 2-bromobenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, reaction efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to further functionalization.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromobenzyl group.

Major Products

    Oxidation: Products may include further oxidized anthracene derivatives.

    Reduction: The primary amine derivative.

    Substitution: Various substituted oxime derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations.

Biology and Medicine

The compound’s structural features make it a candidate for drug development, particularly in designing molecules with potential anticancer or antimicrobial properties. The oxime group is known for its ability to form stable complexes with metal ions, which can be exploited in medicinal chemistry.

Industry

In materials science, this compound can be used in the development of organic semiconductors and other advanced materials due to its conjugated system and potential for functionalization.

Mechanism of Action

The mechanism by which 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime
  • 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime

Uniqueness

Compared to its analogs, 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime is unique due to the presence of the bromobenzyl group, which can undergo specific substitution reactions, offering a pathway to a wide variety of derivatives. This makes it particularly valuable in synthetic chemistry for creating novel compounds with tailored properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-[(2E)-2-[(2-bromophenyl)methoxyimino]ethyl]anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO3/c24-21-8-4-1-5-16(21)14-28-25-12-11-15-9-10-19-20(13-15)23(27)18-7-3-2-6-17(18)22(19)26/h1-10,12-13H,11,14H2/b25-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMJONIKGZOERV-BRJLIKDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON=CCC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CO/N=C/CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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